Orantinib is a small molecule compound classified as a receptor tyrosine kinase inhibitor, specifically targeting the vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor. Its chemical formula is C18H18N2O3, and it has a molecular weight of approximately 314.35 g/mol. Orantinib is noted for its oral bioavailability and has been investigated for its potential in treating various cancers, including lung, breast, kidney, gastric, and prostate cancers .
Orantinib's anti-cancer properties stem from its ability to target multiple receptor tyrosine kinases (RTKs) that play a crucial role in cancer cell proliferation and survival. These RTKs include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) [, ]. By binding to the ATP-binding pocket of these enzymes, Orantinib inhibits their activity, thereby blocking the signaling cascades that promote tumor growth and angiogenesis (blood vessel formation).
Orantinib is primarily used to study the role of platelet-derived growth factor receptor beta (PDGFRβ) in cancer development and progression. PDGFRβ is a tyrosine kinase receptor involved in cell growth and angiogenesis (formation of new blood vessels). Orantinib specifically binds to and inhibits PDGFRβ, allowing researchers to:
Beyond cancer, Orantinib has shown potential applications in studying other diseases with involvement of PDGFRβ or related signaling pathways, such as:
Orantinib's ability to target specific signaling pathways allows researchers to:
Orantinib functions primarily through the inhibition of autophosphorylation of receptor tyrosine kinases. The mechanism involves binding to the ATP-binding site of these receptors, preventing their activation and subsequent signaling pathways that promote tumor growth and angiogenesis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
In preclinical studies, Orantinib has demonstrated significant anti-tumor activity across various cancer cell lines. It has shown promising results in inhibiting the growth of renal cancer cell lines and has been effective against breast cancer cell lines, particularly triple-negative types. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and cell cycle arrest at the G1 phase, primarily through interactions with the extracellular signal-regulated kinase pathways .
The synthesis of Orantinib involves several steps, typically starting from simpler organic compounds. One common method includes:
Orantinib is primarily being explored for its applications in oncology as a treatment for various solid tumors. Clinical trials have focused on its efficacy against:
Its role as a receptor tyrosine kinase inhibitor positions it as a potential therapeutic agent in targeted cancer therapies .
Studies investigating Orantinib's interactions have highlighted its ability to bind selectively to specific kinases involved in tumor progression. This selectivity not only enhances its therapeutic potential but also minimizes off-target effects commonly associated with less specific chemotherapeutics. Interaction studies have shown that Orantinib can effectively inhibit the phosphorylation of key proteins involved in cancer cell signaling pathways, leading to reduced tumor growth .
Orantinib possesses the molecular formula C₁₈H₁₈N₂O₃, indicating a complex organic structure containing eighteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 310.35 grams per mole, which has been consistently reported across multiple chemical databases and research publications [1] [3] [4]. This molecular weight corresponds to a monoisotopic mass of 310.131742 atomic mass units [5] [3].
The molecular formula reveals key structural characteristics of Orantinib, including the presence of multiple heteroatoms that contribute to its biological activity and physicochemical properties [2] [3]. The carbon-to-nitrogen ratio of 9:1 and the carbon-to-oxygen ratio of 6:1 suggest a predominantly organic framework with strategically positioned heteroatoms [1] [2].
Property | Value | Units |
---|---|---|
Molecular Formula | C₁₈H₁₈N₂O₃ | - |
Molecular Weight | 310.35 | g/mol |
Monoisotopic Mass | 310.131742 | amu |
Hydrogen Bond Donors | 2 | - |
Hydrogen Bond Acceptors | 4 | - |
Density | 1.3±0.1 | g/cm³ |
Boiling Point | 590.5±50.0 | °C at 760 mmHg |
Flash Point | 310.9±30.1 | °C |
The International Union of Pure and Applied Chemistry nomenclature for Orantinib is systematically defined as 3-(2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic acid [3] [6]. This comprehensive nomenclature accurately describes the compound's structural complexity, including the specific stereochemical configuration at the carbon-carbon double bond [3] [7].
Alternative IUPAC naming conventions include 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid and 1H-Pyrrole-3-propanoic acid, 5-[(Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- [5] [3] [6]. These nomenclature variations reflect different approaches to systematic chemical naming while maintaining structural accuracy.
The compound is registered under Chemical Abstracts Service number 252916-29-3, which serves as its primary chemical registry identifier [1] [2] [3]. Additional registry identifiers include the Unique Ingredient Identifier 9RL37ZZ665 assigned by the United States Food and Drug Administration [3] [6]. The PubChem Compound Identifier is 5329099, facilitating access to comprehensive chemical and biological data [2] [8].
The InChI Key for Orantinib is NHFDRBXTEDBWCZ-ZROIWOOFSA-N, providing a standardized chemical identifier that encodes structural information including stereochemistry [5] [3] [7]. The ChemSpider identification number is 4486261, while the MDL number is MFCD09743433 [5] [4].
Registry Type | Identifier |
---|---|
CAS Number | 252916-29-3 |
PubChem CID | 5329099 |
UNII | 9RL37ZZ665 |
InChI Key | NHFDRBXTEDBWCZ-ZROIWOOFSA-N |
ChemSpider ID | 4486261 |
MDL Number | MFCD09743433 |
Orantinib is known by numerous synonyms and alternative designations that reflect its development history and chemical characteristics [1] [2] [6]. The compound is frequently referred to as TSU-68, which represents one of its earliest developmental code names [1] [4] [9]. Another widely recognized designation is SU6668, which has been extensively used in scientific literature and pharmaceutical research [1] [2] [9].
Additional developmental codes include SU-6668, TSU68, and TSU 68, demonstrating variations in formatting conventions across different research contexts [2] [3] [6]. The compound is also designated as National Cancer Institute number NSC 702827, reflecting its inclusion in cancer research programs [1] [6] [10].
The Latin pharmaceutical name Orantinibum follows international naming conventions for pharmaceutical compounds [5] [6]. The compound has been classified as PDGFR Tyrosine Kinase Inhibitor VI in some research contexts, describing its primary mechanism of action [6] [10].
Systematic chemical names used as synonyms include 5-[1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid and 2,4-Dimethyl-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-pyrrole-3-propanoic acid [1] [6] [9]. These systematic names provide detailed structural information while serving as alternative identifiers.
Synonym Type | Designation |
---|---|
Development Codes | TSU-68, SU6668, SU-6668, TSU68, TSU 68 |
Registry Numbers | NSC 702827, 9RL37ZZ665 |
Latin Name | Orantinibum |
Functional Classification | PDGFR Tyrosine Kinase Inhibitor VI |
Systematic Names | Multiple systematic chemical nomenclatures |
The indoline framework represents the fundamental structural component of Orantinib, consisting of a bicyclic system that combines a six-membered benzene ring fused to a five-membered nitrogen-containing ring [11] [12]. This indoline core specifically exists as a 2-oxoindolin-3-ylidene moiety within the Orantinib structure, where the indoline system is modified by a carbonyl group at the 2-position and an exocyclic double bond at the 3-position [1] [3] [13].
The indoline framework in Orantinib demonstrates significant structural similarity to the indole system, but with crucial differences in saturation and substitution patterns [11] [14]. The 2-3 bond in the five-membered ring is part of an exocyclic double bond system that extends the conjugation beyond the indoline core [3] [15]. This structural modification is critical for the compound's biological activity and chemical stability.
The bicyclic indoline system exhibits aromatic character in the benzene ring portion while the five-membered ring contains both saturated and unsaturated elements [11] [12]. The nitrogen atom in the five-membered ring participates in hydrogen bonding interactions through its attached hydrogen atom, contributing to the compound's overall physicochemical properties [13] [16].
Structural analysis reveals that the indoline framework adopts a planar configuration that facilitates electronic delocalization across the bicyclic system [13] [17]. This planarity is essential for the compound's ability to interact with biological targets and maintain structural integrity under physiological conditions.
The pyrrole moiety in Orantinib consists of a substituted 1H-pyrrole ring bearing methyl groups at the 2- and 4-positions and a propanoic acid substituent at the 3-position [1] [3] [18]. This five-membered heterocyclic ring contains four carbon atoms and one nitrogen atom, following the general formula C₄H₄NH for the basic pyrrole structure [18] [19].
The pyrrole ring in Orantinib exhibits characteristic aromatic properties due to the delocalization of six π-electrons across the five-membered ring system [18] [19]. The nitrogen atom contributes two electrons to this aromatic system through its lone pair, which participates in the overall π-electron delocalization [18] [19]. This aromatic character is essential for the compound's stability and biological activity.
Substitution patterns on the pyrrole ring significantly influence the compound's properties and activity [20] [18]. The 2,4-dimethyl substitution pattern creates a specific electronic environment that affects the ring's reactivity and interaction with biological targets [20] [18]. The propanoic acid substituent at the 3-position provides a carboxylic acid functional group that enhances water solubility and enables additional intermolecular interactions.
The pyrrole moiety demonstrates sp² hybridization for both the nitrogen atom and the four carbon atoms in the ring [19]. This hybridization pattern allows for optimal overlap of p-orbitals to form the aromatic π-system [19]. The planar geometry of the pyrrole ring facilitates conjugation with the adjacent indoline framework through the connecting double bond.
Orantinib exhibits Z-configuration stereochemistry at the carbon-carbon double bond that connects the indoline and pyrrole moieties [3] [7] [15]. The Z-configuration, derived from the German word "zusammen" meaning "together," indicates that the higher priority substituents on each carbon of the double bond are positioned on the same side [21] [22] [23].
The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, which rank substituents based on atomic number and structural complexity [21] [22] [23]. In Orantinib, the indoline framework and the substituted pyrrole ring represent the higher priority substituents on their respective carbon atoms [3] [15]. The Z-configuration places these bulky substituents on the same side of the double bond, creating a specific three-dimensional arrangement.
This Z-stereochemistry is crucial for biological activity, as demonstrated by structure-activity relationship studies of related compounds [13] [16]. The stereochemical configuration affects the compound's ability to fit into the binding sites of target proteins and influences its overall pharmacological profile [13] [17]. Research has shown that E- and Z-isomers of similar compounds can exhibit significantly different biological activities.
The Z-configuration in Orantinib creates a constrained molecular geometry that limits conformational flexibility around the central double bond [15] [24]. This constraint is important for maintaining the proper spatial relationship between the indoline and pyrrole moieties, which is essential for optimal target binding [13] [16]. The stereochemistry also influences the compound's physical properties, including solubility and stability.
The functional group arrangement in Orantinib creates a complex molecular architecture with specific implications for chemical reactivity and biological activity [1] [3] [13]. The compound contains several key functional groups: a carboxylic acid, an amide carbonyl, aromatic rings, and an exocyclic double bond with Z-stereochemistry [1] [3].
The carboxylic acid functional group, present as part of the propanoic acid substituent, provides a site for hydrogen bonding and electrostatic interactions [1] [3]. This functional group contributes to the compound's water solubility and enables ionic interactions with biological targets [16] [17]. The carboxylic acid can exist in both protonated and deprotonated states under physiological conditions, affecting the compound's charge distribution and binding properties.
The amide carbonyl within the indoline framework serves as both a hydrogen bond acceptor and a component of the extended conjugated system [13] [16]. This functional group participates in specific interactions with target proteins and contributes to the compound's overall binding affinity [17]. The carbonyl oxygen can form critical hydrogen bonds with amino acid residues in protein binding sites.
The arrangement of aromatic systems in Orantinib creates an extended π-electron system that facilitates π-π stacking interactions with aromatic amino acids in protein targets [13] [16]. The planar geometry of both the indoline and pyrrole rings allows for optimal overlap with complementary aromatic systems in biological macromolecules [17] [25].